

Structure-Activity Relationship of Brominated Benzoxazoles: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-1,3-benzoxazole

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The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties. The introduction of a bromine atom to the benzoxazole core has been shown to significantly modulate these activities. This guide provides a comprehensive comparison of brominated benzoxazoles, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies used for their evaluation.

Anticancer Activity of Brominated Benzoxazoles

Brominated benzoxazoles have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. Inhibition of VEGFR-2 can lead to the induction of apoptosis in cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative brominated benzoxazole derivatives against various cancer cell lines.

Compound ID	Structure	Cancer Cell Line	IC50 (μM)	Reference
1a	2-(4-Bromophenyl)benzoxazole	MCF-7 (Breast)	15.21	[1]
HepG2 (Liver)	10.50	[1]		
1b	5-Bromo-2-(phenyl)benzoxazole	A549 (Lung)	7.8	[2]
1c	6-Bromo-2-(4-chlorophenyl)benzoxazole	HT-29 (Colon)	5.2	[3]
1d	7-Bromo-2-(pyridin-4-yl)benzoxazole	Hek293 (Kidney)	-	[2]

Note: The specific structures for each compound ID are generalized representations based on the provided literature. For detailed chemical structures, please refer to the cited articles.

Structure-Activity Relationship (SAR) for Anticancer Activity

The position and substitution pattern of the bromine atom on the benzoxazole ring, as well as the nature of the substituent at the 2-position, play a crucial role in determining the anticancer potency.

- **Position of Bromine:** Bromination at the 5- or 6-position of the benzoxazole ring often leads to enhanced cytotoxic activity.[3]
- **Substitution at the 2-Position:** The presence of an aromatic or heteroaromatic ring at the 2-position is a common feature in active compounds. Electron-withdrawing groups on this ring can further enhance activity.[3] For instance, a 4-bromophenyl substituent at the 2-position has shown significant activity.[1]

- Mechanism of Action: Several brominated benzoxazoles have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.^{[1][4]} This inhibition can trigger the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.^{[1][5]}

Signaling Pathway: VEGFR-2 Inhibition and Apoptosis Induction

The following diagram illustrates the proposed mechanism of action for brominated benzoxazoles as anticancer agents, involving the inhibition of the VEGFR-2 signaling pathway and subsequent induction of apoptosis.

Caption: Inhibition of VEGFR-2 by brominated benzoxazoles blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis.

Antimicrobial Activity of Brominated Benzoxazoles

Brominated benzoxazoles also exhibit significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated benzoxazole derivatives against various microbial strains.

Compound ID	Structure	Microbial Strain	MIC (µg/mL)	Reference
2a	5-Bromo-2-(methyl)benzoxazole	Staphylococcus aureus	15.6	[6]
2b	2-(4-Bromophenyl)benzoxazole	Escherichia coli	31.2	[2]
2c	6-Bromo-2-(furan-2-yl)benzoxazole	Candida albicans	7.8	[6]
2d	5-Bromo-2-(thiophen-2-yl)benzoxazole	Pseudomonas aeruginosa	62.5	[6]

Note: The specific structures for each compound ID are generalized representations based on the provided literature. For detailed chemical structures, please refer to the cited articles.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial profile of brominated benzoxazoles is influenced by the substitution pattern on the benzoxazole core and the nature of the group at the 2-position.

- **Halogenation:** The presence of a bromine atom is often associated with potent antimicrobial activity.
- **2-Position Substituent:** Heterocyclic rings, such as furan and thiophene, at the 2-position have been shown to impart significant antifungal and antibacterial activity.[6]
- **Lipophilicity:** The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to penetrate microbial cell membranes.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of brominated benzoxazoles.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.^[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.^{[8][9]}

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the brominated benzoxazole compounds and incubate for 48-72 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.^[10]
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.^[10]
- **Absorbance Measurement:** Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.^[8]
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^{[11][12]}

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.^[13]
^[14]

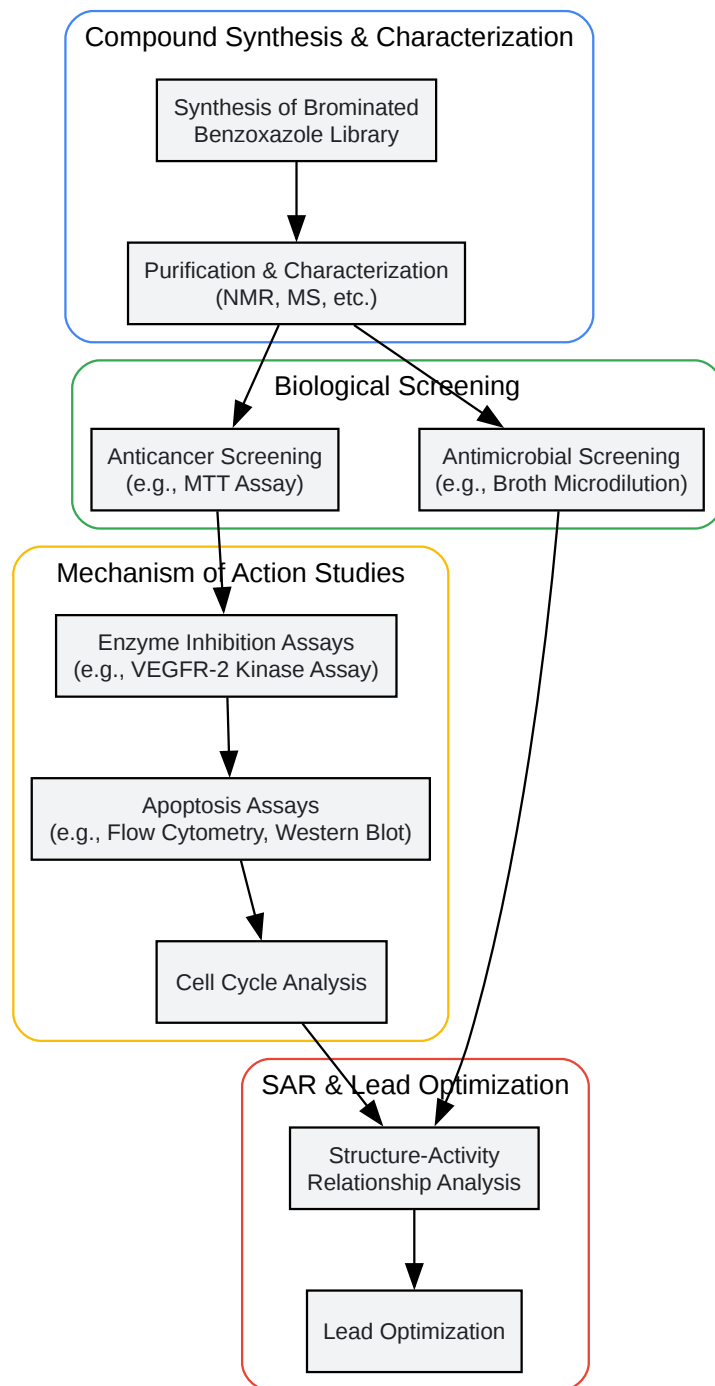
Protocol:

- Preparation of Antimicrobial Solutions: Prepare a stock solution of the brominated benzoxazole compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.^[12]
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
- Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
^[12]
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.^[11]
- MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.^[12]

Experimental Workflow

The following diagram outlines the general workflow for the screening and evaluation of brominated benzoxazoles for their anticancer and antimicrobial activities.

Experimental Workflow for Screening Brominated Benzoxazoles

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Caption: A general workflow for the discovery and development of brominated benzoxazoles as therapeutic agents.

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